2-Chlorotoluene

Catalog No.
S590771
CAS No.
95-49-8
M.F
C7H7Cl
CH3C6H4Cl
C7H7Cl
M. Wt
126.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorotoluene

CAS Number

95-49-8

Product Name

2-Chlorotoluene

IUPAC Name

1-chloro-2-methylbenzene

Molecular Formula

C7H7Cl
CH3C6H4Cl
C7H7Cl

Molecular Weight

126.58 g/mol

InChI

InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3

InChI Key

IBSQPLPBRSHTTG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1Cl

solubility

0.009 % at 77° F (NIOSH, 2016)
0.00 M
FREELY SOL IN CHLOROFORM
Miscible with alcohol, acetone, ether, benzene, carbon tetrachloride, and n-heptane; slightly soluble in water.
Solubility less than 10% in acetone, benzene, ether, alcohol
Solubility in water = 374 mg/l at 25 °C
Solubility in water, g/100ml at 20 °C: 0.47
(77°F): 0.009%

Synonyms

2-chlorotoluene, 2-chlorotoluene, ion(+1), o-chlorotoluene, ortho-chlorotoluene

Canonical SMILES

CC1=CC=CC=C1Cl

The exact mass of the compound 2-Chlorotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.009 % at 77° f (niosh, 2016)0.00 mfreely sol in chloroformmiscible with alcohol, acetone, ether, benzene, carbon tetrachloride, and n-heptane; slightly soluble in water.solubility less than 10% in acetone, benzene, ether, alcoholsolubility in water = 374 mg/l at 25 °csolubility in water, g/100ml at 20 °c: 0.47(77°f): 0.009%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8766. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Chlorotoluene (CAS 95-49-8) is a versatile, ortho-substituted aryl halide widely procured as an industrial solvent and a foundational building block for agrochemicals, pharmaceuticals, and specialty dyes. As a clear, colorless liquid with a density of approximately 1.08 g/mL and a boiling point of 157–159 °C, it offers excellent solvent properties for high-temperature reactions. Its primary procurement value lies in the fixed ortho-position of the chlorine atom, which dictates strict regiocontrol in downstream electrophilic substitutions and cross-coupling reactions, making it an irreplaceable intermediate for structurally specific target molecules [1].

Substituting 2-chlorotoluene with its most common industrial alternative, 4-chlorotoluene, fundamentally alters both process handling and downstream product profiles. Because the chlorine atom is in the ortho rather than the para position, 2-chlorotoluene exerts distinct steric hindrance and electronic directing effects, which are critical for synthesizing specific isomers like 2,4-dichlorotoluene or o-chlorobenzoic acid. Furthermore, the two isomers exhibit vastly different freezing behaviors; 4-chlorotoluene can solidify in cold storage, whereas 2-chlorotoluene remains liquid, meaning a generic substitution could lead to unexpected pipeline blockages, altered reaction selectivity, and costly separation rework [1].

Cold-Weather Handling: Melting Point Advantage Over 4-Chlorotoluene

2-Chlorotoluene possesses a significantly lower melting point (-35 °C) compared to its para-substituted counterpart, 4-chlorotoluene, which melts at 7 °C. This dramatic difference means that 2-chlorotoluene remains a flowable liquid under standard winter transport and cold-storage conditions [1].

Evidence DimensionMelting Point
Target Compound Data-35 °C
Comparator Or Baseline7 °C (4-Chlorotoluene)
Quantified Difference42 °C lower melting point
ConditionsStandard atmospheric pressure storage and transport

Procuring 2-chlorotoluene eliminates the need for heated transfer lines and drum-melting equipment, ensuring seamless liquid charging in cold environments.

Precursor Suitability: Elimination of 3,4-Isomer Byproducts

When subjected to further chlorination, 2-chlorotoluene directs substitution to yield primarily 2,4-dichlorotoluene and 2,6-dichlorotoluene. In contrast, chlorinating 4-chlorotoluene produces a mixture of 2,4-dichlorotoluene and 3,4-dichlorotoluene (typically in a 4:1 ratio) [1].

Evidence DimensionDownstream Chlorination Byproduct Profile
Target Compound DataYields 2,4- and 2,6-dichlorotoluene (No 3,4-isomer)
Comparator Or BaselineYields 2,4- and 3,4-dichlorotoluene (4-Chlorotoluene)
Quantified DifferenceComplete avoidance of 3,4-dichlorotoluene formation
ConditionsElectrophilic aromatic chlorination (e.g., with Lewis acid catalyst)

Starting with the ortho-isomer prevents the formation of the 3,4-dichloro byproduct, drastically reducing the fractional distillation burden when specific dichlorinated intermediates are required.

Synthesis Route Compatibility: Direct Access to o-Chlorobenzoic Acid

Oxidation of the methyl group in 2-chlorotoluene using potassium permanganate directly yields o-chlorobenzoic acid, a critical intermediate for specific agrochemicals and dyes. Substituting with 4-chlorotoluene strictly yields p-chlorobenzoic acid, which cannot be used in ring-closing reactions that require ortho-proximity of the carboxylic acid and chlorine groups [1].

Evidence DimensionOxidation Product Geometry
Target Compound DataYields 100% o-chlorobenzoic acid
Comparator Or BaselineYields 100% p-chlorobenzoic acid (4-Chlorotoluene)
Quantified DifferenceAbsolute shift in positional isomerism of the resulting carboxylic acid
ConditionsPermanganate oxidation of the side-chain methyl group

For procurement teams sourcing precursors for ortho-specific APIs or dyes, 2-chlorotoluene is structurally mandatory and cannot be substituted by the para-isomer.

Catalytic Cross-Coupling: Steric Enhancement of Yields

In palladium-catalyzed Buchwald-Hartwig aminations using bulky N-heterocyclic carbene (NHC) ligands, the ortho-chloro substituent of 2-chlorotoluene provides beneficial steric hindrance that accelerates the reductive elimination step. Studies show that coupling sterically hindered aryl halides like 2-chlorotoluene can achieve excellent yields (e.g., 94-97%), outperforming deactivated or unhindered aryl chlorides which often result in mixed mono- and bis-arylated products [1].

Evidence DimensionAmination Yield
Target Compound Data>94% yield (monoarylation)
Comparator Or BaselineMixed mono/bis-arylation or lower yields (Unhindered/deactivated aryl chlorides)
Quantified DifferenceHighly selective monoarylation with near-quantitative yields
ConditionsPd-NHC catalyzed Buchwald-Hartwig cross-coupling

Buyers synthesizing complex arylamines can leverage 2-chlorotoluene's steric profile to achieve higher yields and better selectivity, reducing catalyst loading and purification costs.

Agrochemical Active Ingredient Synthesis (e.g., Clomazone)

2-Chlorotoluene is the required starting material for synthesizing clomazone and other ortho-specific herbicides. Its unique regiochemistry ensures that downstream intermediates maintain the necessary spatial arrangement for biological activity, which cannot be achieved using 4-chlorotoluene [1].

Cold-Environment Industrial Solvent

Due to its exceptionally low melting point (-35 °C), 2-chlorotoluene is the preferred chlorinated solvent for outdoor chemical processing facilities and winter transport. It eliminates the energy costs and handling delays associated with thawing drums of 4-chlorotoluene (which freezes at 7 °C) [2].

Precursor for o-Chlorobenzoic Acid Production

Industrial oxidation facilities procure 2-chlorotoluene specifically to produce o-chlorobenzoic acid via side-chain oxidation. This intermediate is strictly required for synthesizing specific dyes and pharmaceuticals where ortho-proximity is needed for subsequent cyclization reactions [3].

Sterically Hindered Arylamine Manufacturing

In fine chemical manufacturing utilizing Buchwald-Hartwig amination, 2-chlorotoluene is selected over unhindered aryl chlorides to drive high-yielding, selective monoarylation. The ortho-steric bulk synergizes with modern Pd-NHC catalysts to optimize reactor throughput and minimize bis-arylated impurities[4].

Physical Description

O-chlorotoluene is a colorless liquid with an aromatic odor. Denser than water and poorly soluble in water. Hence sinks in water . (USCG, 1999)
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an aromatic odor.

Color/Form

Colorless liquid.

XLogP3

3.4

Boiling Point

318.15 °F at 760 mm Hg (NTP, 1992)
159.0 °C
158.97 °C
159.2 °C
318.2°F
320°F

Flash Point

126 °F (NTP, 1992)
43 °C c.c.
126°F
96°F

Vapor Density

Relative vapor density (air = 1): 4.4

Density

1.0825 at 68 °F (USCG, 1999)
1.0826 @ 20 °C/4 °C
Relative density (water = 1): 1.08
1.08

LogP

3.42 (LogP)
Log Kow= 3.42
3.4

Odor

Aromatic odor.

Melting Point

-31.2 °F (NTP, 1992)
-35.6 °C
-35.59 °C
-35.1 °C
-31.2°F
-31°F

UNII

2G7D0YDV9H

GHS Hazard Statements

Aggregated GHS information provided by 276 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (23.55%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (99.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (90.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mm Hg at 109.8 °F (NTP, 1992)
3.43 mmHg
3.43 mm Hg at 25 °C, determined from experimentally-derived coefficients
Vapor pressure, kPa at 20 °C: 0.35
4 mmHg at 77°F
(77°F): 4 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Impurities

A typical analysis for 2-chlorotoluene gives >99% 2-chlorotoluene, <0.1% toluene, <0.9% 4-chlorotoluene, <0.01% 3-chlorotoluene.

Other CAS

95-49-8

Wikipedia

O-chlorotoluene

Biological Half Life

0.19 Days

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

The batch chlorination of toluene at 50 °C in the presence of ferric chloride (or of ferric chloride-sulfur monochloride at 40 °C the values for which are given in parentheses for comparison) gives at most 83%(98%) monochlorotoluene, with 52% (52%) of the product being o-chlorotoluene, 2%(0.3%) m-chlorotoluene, and 28%(46%) p-chlorotoluene, in addition to 7%(1%) unreacted toluene and 11%(1%) dichlorotoluene. 2-Chlorotoluene and 4-chlorotoluene are separated by fractional distillation.

General Manufacturing Information

Plastic material and resin manufacturing
Benzene, 1-chloro-2-methyl-: ACTIVE
MONOCHLOROTOLUENE, 60% ORTHO & 40% PARA ISOMERS, IS PRODUCED COMMERCIALLY. /MONOCHLOROTOLUENE/

Analytic Laboratory Methods

Analyte: Chlorobenzene; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.4-10 mg/ samp; Precision: 0.025; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, chlorobenzene/
EMSLC Method #524.2. Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectroscopy. Revision 4.0. MDL = 0.04 ug/l.
EMSLC Method #502.1. Volatile Halogenated Organic Compounds in Water by Purge and Trap Gas Chromatography. Revision 2.0.
EMSLC Method #502.2. Volatile Organic Compounds in Water by Purge and Trap Capillary Column Gas Chromatography with Photoionization and Electrolytic Conductivity Detectors in Series. Revision 2.0. MDL = 0.01 ug/l.
For more Analytic Laboratory Methods (Complete) data for 2-CHLOROTOLUENE (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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